molecular formula C13H9ClN2O2S B1588560 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine CAS No. 744209-63-0

4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine

Cat. No. B1588560
M. Wt: 292.74 g/mol
InChI Key: ZWIKJILDMNXRAR-UHFFFAOYSA-N
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Description

“4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine” is likely a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . It appears to contain a pyridine ring, which is a six-membered ring with one nitrogen atom, and a pyrrole ring, a five-membered ring with one nitrogen atom .

Scientific Research Applications

Crystal Structure Analysis

4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine and its derivatives have been studied for their crystal structures. The title compound, with a specific derivative featuring a 4-methylphenylsulfonyl protecting group, shows a three-dimensional network stabilized by π–π interactions. This compound's crystal structure analysis aids in understanding molecular arrangements and interactions, which is crucial in the field of material science and pharmaceuticals (Selig, Schollmeyer, Albrecht, & Laufer, 2009).

Catalyzed Decarboxylative Couplings

This compound has been used in palladium-catalyzed decarboxylative Suzuki and Heck couplings. These methods are instrumental in synthesizing various aryl and alkenyl derivatives, expanding its utility in organic synthesis and drug development (Suresh et al., 2013).

Synthesis of 7-Azaindoles

The compound is employed as a building block for synthesizing 4-substituted 7-azaindole derivatives. This versatility in nucleophilic displacement reactions makes it a valuable resource in creating various pharmaceutical compounds (Figueroa‐Pérez et al., 2006).

Sulfenylation of Pyrroles and Indoles

It has been used in the methylsulfenylation of pyrroles and indoles, contributing to the synthesis of various pyrrole and indole derivatives. This method is significant for creating compounds with potential pharmaceutical applications (Gilow, Brown, Copeland, & Kelly, 1991).

Sulfonation Techniques

The compound undergoes efficient sulfonation, leading to the synthesis of 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chlorides and related derivatives. This process is crucial for the development of various sulfonamide derivatives (Janosik et al., 2006).

Antiviral Activity

Derivatives of this compound have been synthesized and tested for antiviral activity. This research is vital in the development of new antiviral agents, especially in the context of emerging viral diseases (Saxena et al., 1988).

properties

IUPAC Name

1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2S/c14-12-6-8-15-13-11(12)7-9-16(13)19(17,18)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIKJILDMNXRAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407904
Record name 1-(Benzenesulfonyl)-4-chloro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine

CAS RN

744209-63-0
Record name 1-(Benzenesulfonyl)-4-chloro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-1-benzenesulfonyl-7-azaindole
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A stirred suspension of 4-chloro-7-azaindole (1.00 g, 6.55 mmol) in dichloromethane (DCM) (50 ml) was treated with 4-(dimethylamino)pyridine (80.0 mg, 0.66 mmol), triethylamine (1.36 ml, 9.83 mmol) and benzenesulfonyl chloride (0.93 ml, 7.21 mmol) at ambient temperature. The mixture was left to stand overnight and then diluted with DCM and washed with 1M aqueous HCl solution, saturated sodium hydrogen carbonate solution, water, and brine, dried with sodium sulfate and concentrated under vacuum to give crude product. Trituration (diethyl ether) afforded 1.59 g (83%) of 1-benzenesulfonyl-4-chloro-1H-pyrrolo[2,3-b]pyridine. LCMS (Method B, ESI): RT=4.48 min, m+H=293.3; 1H NMR (400 MHz, CDCl3) δ: 8.31 (d, 1H), 8.18 (m, 2H), 7.78 (m, 1H), 7.62-7.56 (m, 1H), 7.52-7.45 (m, 2H), 7.20 (m, 1H), 6.72 (m, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.36 mL
Type
reactant
Reaction Step Three
Quantity
0.93 mL
Type
reactant
Reaction Step Three
Quantity
80 mg
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine (Ark Pharm, 5.023 g, 32.92 mmol) in DCM (150 mL), DMAP (418.1 mg, 3.422 mmol) was added, followed by triethylamine (4.984 g, 49.25 mmol) and benzenesulfonyl chloride (6.904 g, 39.09 mmol). After stirring at room temperature for 15 h, the mixture was washed with 1 M HCl (100 mL). The organic layer was washed with saturated aq. NaHCO3 (100 mL) and brine (100 mL), then dried over Na2SO4 and concentrated under reduced pressure. The resulting residue was purified by chromatography on silica gel (0-100% EtOAc in hexanes) to give the sub-title compound as a pale yellow solid (9.39 g, 97%). LCMS calc. for C13H10ClN2O2S (M+H)+: m/z=293.0. found 293.0.
Quantity
5.023 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
418.1 mg
Type
catalyst
Reaction Step One
Quantity
4.984 g
Type
reactant
Reaction Step Two
Quantity
6.904 g
Type
reactant
Reaction Step Three
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine
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4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine
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4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine
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4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine
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4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 6
4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine

Citations

For This Compound
7
Citations
S Van Epps, B Fiamengo, J Edmunds… - Bioorganic & medicinal …, 2013 - Elsevier
Interest in therapeutic kinase inhibitors continues to grow beyond success in oncology. To date, ATP-mimetic kinase inhibitors have focused primarily on monocyclic and bicyclic …
Number of citations: 53 www.sciencedirect.com
ME Schnute, M Wennerstål, J Alley… - Journal of Medicinal …, 2018 - ACS Publications
The nuclear hormone receptor retinoic acid receptor-related orphan C2 (RORC2, also known as RORγt) is a promising target for the treatment of autoimmune diseases. A small …
Number of citations: 30 pubs.acs.org
M Layek, V Gajare, D Kalita, A Islam, K Mukkanti, M Pal - Tetrahedron, 2009 - Elsevier
The reaction of 4-chloro-2-iodo-7-azaindole with terminal alkynes was investigated using 10% Pd/C–PPh 3 –CuI as a catalyst system in water. This study afforded a new, mild and …
Number of citations: 23 www.sciencedirect.com
JJ Kulagowski, W Blair, RJ Bull, C Chang… - Journal of Medicinal …, 2012 - ACS Publications
A therapeutic rationale is proposed for the treatment of inflammatory diseases, such as rheumatoid arthritis (RA), by specific targeting of the JAK1 pathway. Examination of the preferred …
Number of citations: 96 pubs.acs.org
R Selig, M Goettert, V Schattel… - Journal of Medicinal …, 2012 - ACS Publications
In this study we report the design, synthesis, and biological evaluation of constrained aminopyridinylimidazoles as p38α MAP kinase inhibitors. The frozen analogue approach focused …
Number of citations: 37 pubs.acs.org
M Juchum, M Günther, E Döring… - Journal of medicinal …, 2017 - ACS Publications
The high genomic instability of non-small cell lung cancer tumors leads to the rapid development of resistance against promising EGFR tyrosine kinase inhibitors (TKIs). A recently …
Number of citations: 67 pubs.acs.org
P Xu, P Shen, H Wang, L Qin, J Ren, Q Sun… - European Journal of …, 2021 - Elsevier
Herein, we describe the design, synthesis, and structure−activity relationships of a series of imidazopyrrolopyridines derivatives that selectively inhibit Janus kinase 2 (JAK2). These …
Number of citations: 2 www.sciencedirect.com

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